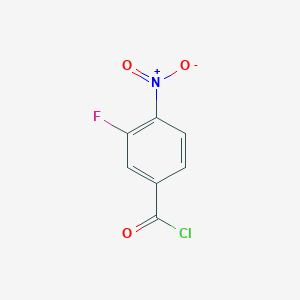

3-Fluoro-4-nitrobenzoyl chloride

Description

Significance as a Building Block in Organic Synthesis

The primary significance of 3-Fluoro-4-nitrobenzoyl chloride lies in its role as a versatile building block for constructing complex molecular architectures. The acyl chloride group is highly reactive and readily participates in acylation reactions with a wide range of nucleophiles, including alcohols, amines, and arenes, to form esters, amides, and ketones, respectively. wikipedia.org

The presence of the fluorine and nitro groups provides additional reaction sites and modulates the reactivity of the molecule. The electron-withdrawing nature of both substituents activates the aromatic ring for nucleophilic aromatic substitution, while the nitro group can be readily reduced to an amino group, opening pathways for further functionalization.

Research has demonstrated the utility of related fluoronitrobenzoyl chlorides in the synthesis of various heterocyclic compounds. For example, these reagents are employed in the creation of benzimidazoles, which are important scaffolds in many pharmacologically active compounds. ossila.com The synthesis often involves an initial acylation step, followed by reduction of the nitro group and subsequent cyclization to form the heterocyclic ring system. For instance, a similar compound, 4-fluoro-3-nitrobenzoyl chloride, has been used to synthesize ionic liquid-supported intermediates that are precursors to complex heterocyclic structures like quinolines and chromenes. hilarispublisher.com This highlights the general strategy where the benzoyl chloride moiety serves as an anchor for building molecular complexity.

Furthermore, fluorinated benzoyl chlorides are key intermediates in the synthesis of biologically active molecules such as flavones, which have shown potential antimicrobial and anti-influenza properties. researchgate.net The synthesis typically involves the reaction of a substituted benzoyl chloride with a 2-hydroxyacetophenone (B1195853) derivative, followed by rearrangement and cyclization. researchgate.net The use of this compound in such syntheses allows for the introduction of specific fluorine and nitro/amino functionalities into the target flavonoid structure, which can significantly impact its biological activity.

Historical Context of Fluorinated and Nitro-Substituted Benzoyl Chlorides in Chemical Research

The study of organofluorine compounds has a rich history, with the introduction of fluorine into organic molecules known to impart unique properties such as enhanced metabolic stability, binding affinity, and lipophilicity. k-state.educhinesechemsoc.org The first synthesis of an aromatic compound with a fluorinated side chain was reported in 1898. nih.gov The development of fluorinating agents and methods for aromatic fluorination, such as the Schiemann reaction discovered in 1927, paved the way for the synthesis of a wide array of fluoroaromatic compounds. nih.gov

Similarly, nitro-substituted aromatics have long been central to synthetic chemistry, primarily due to the versatility of the nitro group, which can be easily converted into other functional groups, most notably amines. The combination of fluorine and nitro groups on a benzoyl chloride framework represents a convergence of these two important areas of chemical research.

The synthesis of substituted benzoyl chlorides from their corresponding benzoic acids using chlorinating agents like phosphorus pentachloride or thionyl chloride is a well-established laboratory method. wikipedia.orgprepchem.com For fluorinated and nitro-substituted benzoic acids, these methods are also applicable. The development of processes to produce these specialized reagents has been driven by their utility in synthesizing high-value products, including pharmaceuticals and agrochemicals. k-state.edu For instance, patents describe processes for producing various fluorinated m-nitrobenzoyl chlorides, highlighting their industrial relevance. google.com These processes often focus on maximizing yield and purity while minimizing side reactions, such as the undesirable elimination of fluoride (B91410). google.com

Overview of Current Research Trends and Challenges Pertaining to Acyl Halides

Acyl halides, including this compound, remain a cornerstone of organic synthesis due to their high reactivity. teachy.ai They are classified as carboxylic acid derivatives, where the hydroxyl group is replaced by a halide. libretexts.orgtaylorandfrancis.com This high reactivity, however, also presents challenges. Acyl halides are sensitive to moisture, readily hydrolyzing to the corresponding carboxylic acid, which necessitates careful handling and the use of dry solvents and glassware. libretexts.org Their volatile nature and lachrymatory properties also pose safety concerns. wikipedia.orglibretexts.org

Current research trends in the field of acyl halides focus on several key areas:

Development of Milder and More Selective Reagents: While traditional methods using thionyl chloride or oxalyl chloride are effective, there is a continuous search for milder conditions for preparing acyl halides to improve functional group tolerance. acs.org The development of catalytic methods is a significant area of interest.

Expanding Cross-Coupling Reactions: Transition-metal catalysis has enabled novel reactivities for acyl halides beyond classical acylation. k-state.edu Acyl Suzuki cross-coupling, for example, allows for the formation of ketones from acyl halides and organoboron compounds. mdpi.com Research is ongoing to develop more robust and versatile catalytic systems for these transformations.

Use of Acyl Fluorides as Alternatives: Compared to acyl chlorides, acyl fluorides are often more stable and less sensitive to moisture, yet still sufficiently reactive. mdpi.com This has led to increased interest in their synthesis and application. Methods using reagents like cyanuric fluoride or Selectfluor™ have been developed to convert carboxylic acids or their derivatives into acyl fluorides under mild conditions. wikipedia.orgresearchgate.net

Sustainable Synthesis: A significant challenge is the development of more environmentally benign synthetic routes. This includes using less hazardous reagents, reducing waste, and designing catalytic processes that can operate under milder conditions. k-state.edu The direct use of carboxylic acids in acylation reactions, bypassing the need to first form the acyl halide, is a major goal in this area. k-state.edu

For specialized reagents like this compound, these trends translate into efforts to develop more efficient and safer synthetic protocols and to explore their application in novel catalytic reactions for the synthesis of advanced materials and pharmaceutically relevant molecules.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-fluoro-4-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO3/c8-7(11)4-1-2-6(10(12)13)5(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAMLESDGWVDBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379155 | |

| Record name | 3-fluoro-4-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157665-51-5 | |

| Record name | 3-fluoro-4-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 3 Fluoro 4 Nitrobenzoyl Chloride

Precursor Synthesis and Functional Group Transformations Leading to 3-Fluoro-4-nitrobenzoic Acid

The primary precursor for 3-fluoro-4-nitrobenzoyl chloride is 3-fluoro-4-nitrobenzoic acid. The synthesis of this intermediate involves introducing a nitro group and a carboxylic acid group onto a fluorinated aromatic ring. This is typically achieved through two main strategies: the nitration of a fluorinated benzoic acid derivative or the oxidation of a methyl group on a nitrated fluorotoluene derivative.

A common and effective route to 3-fluoro-4-nitrobenzoic acid involves the oxidation of the methyl group of 3-fluoro-4-nitrotoluene (B108573). Various oxidizing agents can accomplish this transformation, with the choice of agent often depending on factors like desired yield, reaction conditions, and scalability.

Potassium dichromate (K₂Cr₂O₇) and sodium dichromate (Na₂Cr₂O₇) in the presence of concentrated sulfuric acid are frequently employed for this oxidation. guidechem.comchemicalbook.com For instance, treating 3-fluoro-4-nitrotoluene with sodium dichromate and concentrated sulfuric acid in water, followed by workup, has been shown to produce 3-fluoro-4-nitrobenzoic acid in a 68% yield. guidechem.com Another documented method using potassium dichromate in glacial acetic acid with concentrated sulfuric acid at elevated temperatures (120°C) afforded the product in an 83% yield. guidechem.comchemicalbook.com

Alternative starting materials can also be used. The oxidation of 3-fluoro-4-nitrobenzyl alcohol with Jones reagent (a solution of chromic acid and sulfuric acid in acetone) provides another pathway to the desired carboxylic acid. chemicalbook.comnbinno.com Furthermore, a patent describes the synthesis of 3-fluoro-4-nitrobenzoic acid via the permanganate (B83412) oxidation of 3-fluoro-4-nitrotoluene. google.com

Table 1: Comparison of Oxidation Methods for 3-Fluoro-4-nitrobenzoic Acid Synthesis

| Starting Material | Oxidizing Agent(s) | Solvent(s) | Yield | Reference(s) |

|---|---|---|---|---|

| 3-Fluoro-4-nitrotoluene | Sodium Dichromate, Sulfuric Acid | Water | 68% | guidechem.com |

| 3-Fluoro-4-nitrotoluene | Potassium Dichromate, Sulfuric Acid | Acetic Acid | 83% | guidechem.comchemicalbook.com |

| 3-Fluoro-4-nitrotoluene | Potassium Permanganate | Not Specified | Not Specified | google.com |

| 3-Fluoro-4-nitrobenzyl alcohol | Jones Reagent (CrO₃, H₂SO₄) | Acetone | 92% | chemicalbook.com |

| 3-Fluoro-4-nitrobenzyl bromide | Calcium Carbonate | Water, 1,4-Dioxane | 83% | guidechem.com |

The introduction of the nitro group is a critical step, typically accomplished through electrophilic aromatic substitution. The starting material for this step is often 3-fluorotoluene (B1676563). The directing effects of the fluorine and methyl substituents on the aromatic ring influence the position of the incoming nitro group.

A standard method involves the use of a nitrating mixture, which consists of concentrated nitric acid and concentrated sulfuric acid. guidechem.com This powerful combination generates the nitronium ion (NO₂⁺), the active electrophile in the reaction. When 3-fluorotoluene is treated with this mixture at controlled temperatures (typically between 5-10°C), a mixture of isomers is formed, with 3-fluoro-4-nitrotoluene being one of the products. guidechem.com

Research into more regioselective and environmentally benign methods has explored the use of solid acid catalysts. researchgate.netrsc.org One study demonstrated the nitration of 3-fluorotoluene using 70% nitric acid over a solid acid catalyst (H-beta) at 60°C. researchgate.netrsc.org This reaction yielded a mixture of products with a selectivity of approximately 30% for the desired 3-fluoro-4-nitrotoluene. researchgate.netrsc.org While this method may offer advantages in terms of catalyst recyclability and reduced acid waste, the selectivity for the para-nitro isomer remains a challenge. researchgate.net

Table 2: Nitration of 3-Fluorotoluene

| Nitrating Agent(s) | Catalyst/Medium | Temperature | Product Selectivity (3-fluoro-4-nitrotoluene) | Reference(s) |

|---|---|---|---|---|

| Conc. Nitric Acid, Conc. Sulfuric Acid | None | 5-10°C | Product is formed, specific selectivity not stated | guidechem.com |

| 70% Nitric Acid | H-beta (Solid Acid Catalyst) | 60°C | ~30% | researchgate.netrsc.org |

Chlorination Techniques for Acyl Chloride Formation

The final step in the synthesis is the conversion of the carboxylic acid group of 3-fluoro-4-nitrobenzoic acid into an acyl chloride. This is a crucial transformation as acyl chlorides are significantly more reactive than their corresponding carboxylic acids, making them valuable intermediates for subsequent reactions. masterorganicchemistry.com

Thionyl chloride (SOCl₂) is the most commonly cited and convenient reagent for the synthesis of this compound from 3-fluoro-4-nitrobenzoic acid. google.comepo.org This preference is largely due to the nature of the by-products; the reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases. chemtube3d.com This simplifies the purification process, as the gaseous by-products can be easily removed from the reaction mixture, driving the reaction to completion. chemtube3d.com

The reaction is typically carried out by heating the carboxylic acid with an excess of thionyl chloride, sometimes in an inert solvent like benzene (B151609). google.com The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction. google.com After the reaction is complete, the excess thionyl chloride and solvent can be removed by distillation to yield the crude this compound. google.com

While thionyl chloride is widely used, other chlorinating agents can also effect the conversion of carboxylic acids to acyl chlorides. These alternatives may be considered in specific contexts, although they often present different challenges in terms of handling or by-product removal.

A patent mentions phosphorus pentachloride (PCl₅), phosphorus trichloride (B1173362) (PCl₃), and phosphoryl chloride (POCl₃) as suitable alternatives for preparing this compound. google.com These reagents are also effective but produce solid or liquid phosphorus-containing by-products that must be separated from the desired acyl chloride.

Other general chlorinating agents that have been used for carboxylic acids include:

Oxalyl chloride ((COCl)₂): This reagent is highly effective and, like thionyl chloride, produces only gaseous by-products (CO, CO₂, HCl). researchgate.net It is often used with a catalytic amount of DMF.

Cyanuric chloride: A solid and relatively safer alternative that can convert carboxylic acids to acyl chlorides. researchgate.netsciencemadness.org

α,α-Dichlorodiphenylmethane: Used with a catalytic amount of ferric chloride (FeCl₃), this reagent provides a mild method for chlorination. organic-chemistry.org

Table 3: Common Chlorinating Agents for Carboxylic Acids

| Chlorinating Agent | Formula | By-products | Phase | Notes | Reference(s) |

|---|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gas | Commonly used, convenient due to gaseous by-products | google.comchemtube3d.com |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Liquid/Gas | Effective but produces a liquid by-product | google.comvaia.com |

| Phosphorus Trichloride | PCl₃ | H₃PO₃, HCl | Solid/Gas | Requires 3 eq. of acid per eq. of PCl₃; produces a solid by-product | google.comvaia.com |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Gas | Highly reactive, produces only gaseous by-products | researchgate.net |

Reaction Mechanism Analysis of this compound Formation

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism.

Activation of the Carboxylic Acid: The reaction begins with the nucleophilic attack of the carbonyl oxygen of 3-fluoro-4-nitrobenzoic acid on the electrophilic sulfur atom of thionyl chloride. youtube.comchemistrysteps.com

Formation of the Chlorosulfite Intermediate: This initial attack, followed by the loss of a chloride ion and subsequent deprotonation by the released chloride, forms a protonated chlorosulfite intermediate. This intermediate is highly reactive because the chlorosulfite group is an excellent leaving group. libretexts.org

Nucleophilic Attack by Chloride: A chloride ion (which can be generated in the first step or be present from the HCl by-product) then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the activated intermediate. masterorganicchemistry.comyoutube.com This forms a tetrahedral intermediate.

Collapse of the Intermediate and Product Formation: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chlorosulfite leaving group is expelled. The leaving group then decomposes into the stable and gaseous molecules sulfur dioxide (SO₂) and another chloride ion, which propagates the reaction. chemtube3d.com The final organic product is this compound.

The irreversible decomposition of the leaving group into gaseous products makes this reaction thermodynamically favorable and drives it towards completion. chemtube3d.com

Optimization of Synthetic Conditions for Enhanced Yield and Purity

The conversion of 3-fluoro-4-nitrobenzoic acid to this compound is most commonly accomplished using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. The general reaction involves heating the carboxylic acid with an excess of the chlorinating agent, often in the presence of a catalyst. The optimization of these conditions is crucial to maximize yield and minimize the formation of impurities.

One documented synthesis involves treating 3-fluoro-4-nitrobenzoic acid with thionyl chloride in benzene, catalyzed by N,N-dimethylformamide (DMF), and allowing the reaction to proceed overnight at room temperature. prepchem.com Another similar procedure utilizes toluene (B28343) as the solvent. The selection of reagents and conditions aims to drive the reaction to completion while facilitating the removal of byproducts, such as sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases when thionyl chloride is used.

Catalysts play a pivotal role in the chlorination of aromatic carboxylic acids, significantly accelerating the reaction rate. In the absence of a catalyst, the reaction often requires higher temperatures and longer durations, which can lead to lower yields and increased side product formation. google.com

The most common catalyst for reactions involving thionyl chloride is N,N-dimethylformamide (DMF). DMF reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt, which is a more potent acylating agent than thionyl chloride itself. This intermediate then reacts with the carboxylic acid to form the acyl chloride with high efficiency.

Brønsted acids, such as sulfuric acid (H₂SO₄), have also been demonstrated as effective and inexpensive catalysts for the chlorination of aromatic carboxylic acids with thionyl chloride. tandfonline.comtandfonline.com The acid protonates the thionyl chloride, increasing its electrophilicity and facilitating the reaction. This method offers a cost-effective alternative to traditional catalysts. tandfonline.com Other catalytic systems, including organic bases like pyridine (B92270) and various phase transfer catalysts, are also employed, particularly in industrial settings, to enhance reaction efficiency. tandfonline.comgoogle.comjocpr.com

Table 1: Comparison of Catalytic Systems in the Synthesis of Fluoronitrobenzoyl Chlorides

| Precursor | Chlorinating Agent | Catalyst | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 4-Fluoro-5-nitrobenzoic acid | Thionyl Chloride | None | - | 86% (in solution) | google.com |

| 1-Methyl-3,5-dinitrobenzoic acid | Thionyl Chloride | DMF (0.05 equiv.) | 4 h | 98% | tandfonline.com |

| 1-Methyl-3,5-dinitrobenzoic acid | Thionyl Chloride | Pyridine (0.05 equiv.) | 4 h | 98% | tandfonline.com |

| 1-Methyl-3,5-dinitrobenzoic acid | Thionyl Chloride | H₂SO₄ (0.05 equiv.) | 1 h | 98% | tandfonline.com |

This table presents data for structurally related compounds to illustrate the impact of different catalysts on reaction efficiency.

The choice of solvent and precise temperature control are critical parameters in the synthesis of this compound. Solvents must be inert to the highly reactive chlorinating agents and the acid chloride product. Common choices include non-polar aromatic hydrocarbons like benzene and toluene, or chlorinated solvents such as methylene (B1212753) chloride. prepchem.comorgsyn.org In many procedures, an excess of the liquid chlorinating agent, such as thionyl chloride, can also serve as the solvent. google.com

Temperature control is essential to balance reaction rate with selectivity. Reactions are often initiated at a lower temperature (e.g., 0°C or room temperature) during the addition of reagents to manage the exothermic nature of the reaction and prevent degradation of sensitive functional groups. google.combeilstein-journals.org Subsequently, the temperature is typically elevated, often to reflux, to ensure the reaction proceeds to completion in a reasonable timeframe. google.comgoogle.com For instance, the synthesis of 2-Fluoro-6-nitrobenzoyl chloride is carried out at temperatures between 50°C and 100°C. google.com Inadequate temperature control can lead to the formation of undesirable byproducts, such as anhydrides or products from intermolecular reactions. orgsyn.org

Table 2: Influence of Solvent and Temperature on the Synthesis of Substituted Benzoyl Chlorides

| Precursor | Chlorinating Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 3-Fluoro-4-nitrobenzoic acid | Thionyl Chloride | Benzene | Room Temp, overnight | Not specified | prepchem.com |

| 4-Pentylbenzoic acid | Oxalyl Chloride | Methylene Chloride | 20-25°C | 55% | orgsyn.org |

| p-Nitrobenzoic acid | Phosphorus Pentachloride | None | Water bath, then 230-250°C for distillation | 90-96% | orgsyn.org |

| 2-Fluoro-6-nitrobenzoic acid | Thionyl Chloride | Not specified | 50-100°C | Not specified | google.com |

This table provides examples of conditions used for various benzoyl chloride syntheses, highlighting the range of applicable solvents and temperatures.

Green Chemistry Approaches and Sustainable Synthesis of Benzoyl Chlorides

In recent years, there has been a significant push towards developing more environmentally benign or "green" synthetic methods in the chemical industry. For the synthesis of benzoyl chlorides, this involves addressing the hazards associated with traditional reagents and minimizing waste.

Conventional chlorinating agents like thionyl chloride and phosgene (B1210022) are highly corrosive and toxic, posing significant handling and environmental risks. mdma.ch Green chemistry seeks to replace these with safer alternatives. For example, cyanuric chloride, in combination with DMF, has been used as a mild and efficient reagent for converting alcohols to alkyl chlorides and could be adapted for carboxylic acids. mdma.ch Another novel approach utilizes sodium hypochlorite (B82951) pentahydrate (NaClO·5H₂O) as a green chlorinating reagent for certain substrates. mdpi.com

The principles of green chemistry also advocate for the reduction or elimination of volatile organic solvents. Research has demonstrated the feasibility of solvent-free syntheses of amides from benzoyl chlorides, which suggests that the synthesis of the acid chloride itself could be adapted to similar conditions. researchgate.nettandfonline.com Microwave-assisted synthesis is another green technique that can accelerate reaction rates, often under solvent-free conditions, leading to higher yields and reduced energy consumption. tandfonline.com

Furthermore, the development of recyclable catalysts is a key area of green chemistry. Using solid-supported catalysts, such as clay-doped palladium nanoparticles, or recyclable liquid-phase catalysts like polyethylene (B3416737) glycol (PEG-400), can simplify product purification and reduce waste streams. tandfonline.comijirset.com These approaches align with the goals of creating more sustainable and economically viable chemical processes.

Table 3: Comparison of Traditional and Green Approaches for Benzoyl Chloride Synthesis

| Feature | Traditional Method | Green Alternative(s) | Reference (Green) |

|---|---|---|---|

| Chlorinating Agent | Thionyl Chloride, Phosgene, Phosphorus Pentachloride | Cyanuric Chloride, Sodium Hypochlorite Pentahydrate | mdma.chmdpi.com |

| Catalyst | Stoichiometric bases (e.g., Pyridine) | Recyclable catalysts (PEG-400, Clay-Pd nanoparticles), Brønsted acids | tandfonline.comtandfonline.comijirset.com |

| Solvent | Chlorinated solvents (e.g., CH₂Cl₂), Benzene, Toluene | Solvent-free (neat), Water, Polyethylene Glycol (PEG) | researchgate.nettandfonline.comijirset.com |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Room temperature reactions | tandfonline.com |

This table contrasts conventional synthetic strategies with emerging green chemistry alternatives for the preparation of benzoyl chlorides.

Reactivity and Derivatization Studies of 3 Fluoro 4 Nitrobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

3-Fluoro-4-nitrobenzoyl chloride is a derivative of a carboxylic acid and, like other acyl chlorides, it readily undergoes nucleophilic acyl substitution reactions. The carbonyl carbon in the acyl chloride group is highly electrophilic, a characteristic that is further enhanced by the strong electron-withdrawing effects of the fluorine atom and the nitro group on the aromatic ring. This heightened electrophilicity makes it particularly susceptible to attack by nucleophiles. The general mechanism for these reactions involves two primary steps: a nucleophilic addition to the carbonyl group to form a tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group, to regenerate the carbonyl double bond and yield the substituted product. openstax.orglibretexts.org

The reaction of this compound with primary and secondary amines is a direct and efficient method for the synthesis of the corresponding N-substituted 3-fluoro-4-nitrobenzamides. This transformation is a classic example of nucleophilic acyl substitution, where the amine serves as the nucleophile.

The formation of the amide bond proceeds through the established addition-elimination mechanism characteristic of nucleophilic acyl substitution. openstax.orgmasterorganicchemistry.com

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine on the electrophilic carbonyl carbon of this compound. This leads to the formation of a transient, unstable tetrahedral intermediate where the carbonyl oxygen atom carries a negative charge and the nitrogen atom bears a positive charge. openstax.orglibretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate then collapses. The double bond of the carbonyl group is reformed by the expulsion of the chloride ion, which is a stable leaving group. libretexts.org

Deprotonation: The final step involves the deprotonation of the nitrogen atom to yield the neutral amide product and a molecule of hydrogen chloride (HCl). This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or an excess of the amine reactant itself, to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

The amidation reaction of this compound is compatible with a wide range of amine substrates, including primary and secondary aliphatic and aromatic amines. The high reactivity of the acyl chloride allows these reactions to proceed readily, often at room temperature. hud.ac.uk

Primary aliphatic amines and secondary amines are generally very reactive, affording the corresponding amides in high yields. Aromatic amines, such as aniline (B41778), are weaker nucleophiles but still react efficiently to form the desired N-aryl amides. rsc.org The reaction conditions can be tuned to accommodate the reactivity of the specific amine used.

| Amine Substrate | Product | Typical Conditions | Expected Yield |

|---|---|---|---|

| Aniline | N-phenyl-3-fluoro-4-nitrobenzamide | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane), Room Temp | Good to Excellent |

| Benzylamine | N-benzyl-3-fluoro-4-nitrobenzamide | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane), 0 °C to Room Temp | Excellent |

| Diethylamine | N,N-diethyl-3-fluoro-4-nitrobenzamide | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane), 0 °C to Room Temp | Excellent |

| Pyrrolidine | (3-Fluoro-4-nitrophenyl)(pyrrolidin-1-yl)methanone | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane), 0 °C to Room Temp | Good |

This compound reacts with alcohols and phenols to form the corresponding esters. This process, also a nucleophilic acyl substitution, is a common method for ester synthesis, as acyl chlorides are more reactive than their parent carboxylic acids. youtube.comlibretexts.org

Phenols are generally less nucleophilic than alcohols, and their reaction with carboxylic acids is often too slow to be practical for synthesis. libretexts.orgchemguide.co.uk However, the high reactivity of acyl chlorides like this compound allows for the efficient formation of phenolic esters. The reaction rate can be significantly increased by first converting the phenol (B47542) into its more nucleophilic conjugate base, the phenoxide ion. libretexts.orgchemguide.co.uk This is typically achieved by reacting the phenol with a base such as sodium hydroxide (B78521). The resulting phenoxide ion then rapidly attacks the acyl chloride to form the phenyl ester. libretexts.org

The reaction of this compound with alcohols (alkanolysis) is a straightforward and rapid method for producing alkyl esters. The mechanism follows the standard nucleophilic acyl substitution pathway, where the alcohol's oxygen atom acts as the nucleophile. youtube.com The reaction proceeds through a tetrahedral intermediate which then eliminates a chloride ion. researchgate.net A weak base, such as pyridine (B92270), is often added to the reaction mixture to scavenge the HCl that is produced.

| Alcohol/Phenol Substrate | Product | Typical Conditions | Expected Yield |

|---|---|---|---|

| Ethanol (B145695) | Ethyl 3-fluoro-4-nitrobenzoate | Pyridine, 0 °C to Room Temp | High |

| 2-Propanol | Isopropyl 3-fluoro-4-nitrobenzoate | Pyridine, Room Temp | High |

| Phenol | Phenyl 3-fluoro-4-nitrobenzoate | Base (e.g., NaOH or Pyridine), Room Temp | Good to High |

| p-Cresol | p-Tolyl 3-fluoro-4-nitrobenzoate | Base (e.g., NaOH or Pyridine), Room Temp | Good to High |

Reactions with Other Nucleophiles

The electrophilic carbonyl carbon of the acyl chloride group is susceptible to attack by a variety of nucleophiles, leading to the formation of different derivatives through a nucleophilic acyl substitution mechanism.

While specific studies detailing the synthesis of thioesters from this compound are not extensively documented in publicly available literature, the reaction is a standard transformation for acyl chlorides. The general reaction involves the treatment of the acyl chloride with a thiol (R-SH) or a thiolate salt (R-SNa). This reaction proceeds readily to yield the corresponding S-alkyl or S-aryl 3-fluoro-4-nitrobenzothioate. The presence of a base, such as pyridine or triethylamine, is often employed to neutralize the hydrogen chloride (HCl) byproduct formed when using a thiol.

The general equation for this transformation is:

This compound + R-SH → S-Alkyl/Aryl 3-fluoro-4-nitrobenzothioate + HCl

The reaction is versatile, accommodating a wide range of thiols.

Table 1: Expected Thioester Formation with this compound

| Nucleophile (Thiol) | Expected Product |

|---|---|

| Ethanethiol | S-Ethyl 3-fluoro-4-nitrobenzothioate |

| Thiophenol | S-Phenyl 3-fluoro-4-nitrobenzothioate |

The reaction of this compound with nitrogen-based nucleophiles like hydrazine (B178648) and hydroxylamine (B1172632) provides synthetic routes to hydrazides and hydroxamic acids, respectively. These derivatives are valuable intermediates in the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest.

Hydrazide Synthesis: The reaction of acyl chlorides with hydrazine hydrate (B1144303) is a common and efficient method for preparing benzohydrazides. It is expected that this compound reacts smoothly with hydrazine hydrate, typically in a suitable solvent like ethanol or tetrahydrofuran (B95107) at controlled temperatures, to produce 3-fluoro-4-nitrobenzohydrazide. The reaction is often carried out at low temperatures to manage its exothermic nature. The general reaction proceeds as follows:

This compound + NH₂NH₂·H₂O → 3-Fluoro-4-nitrobenzohydrazide + HCl

Studies on various aroyl chlorides have shown that this reaction proceeds in good to excellent yields, often within minutes, especially in the presence of a base to scavenge the HCl produced.

Hydroxamic Acid Synthesis: Hydroxamic acids can be prepared from acyl chlorides by reaction with hydroxylamine (NH₂OH) or its salts (e.g., hydroxylamine hydrochloride). The reaction with this compound would yield N-hydroxy-3-fluoro-4-nitrobenzamide. The reaction is typically performed in the presence of a base, such as sodium hydroxide or potassium hydroxide, to generate free hydroxylamine in situ from its salt and to neutralize the HCl byproduct.

This compound + NH₂OH → N-Hydroxy-3-fluoro-4-nitrobenzamide + HCl

This conversion is a standard procedure for synthesizing a wide range of hydroxamic acids from their corresponding acyl chlorides or esters.

Reduction Reactions of the Nitro Group and Acyl Chloride

The presence of two reducible functional groups, the nitro group and the acyl chloride, allows for various synthetic transformations depending on the choice of reducing agent and reaction conditions.

Reduction of the Nitro Group: The aromatic nitro group can be selectively reduced to an amine (aniline derivative) while leaving the acyl chloride and fluoro groups intact. This transformation is crucial for synthesizing intermediates used in pharmaceuticals and dyes. Common methods include:

Catalytic Hydrogenation: This is a widely used method. Catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) are effective. commonorganicchemistry.com To prevent dehalogenation (loss of the fluorine atom), specific catalysts like Raney nickel or the use of acidic media might be necessary. commonorganicchemistry.comgoogle.com

Metal/Acid Reduction: Reagents like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid (e.g., acetic acid or hydrochloric acid) are classic methods for reducing aromatic nitro groups. commonorganicchemistry.com

Reduction of the Acyl Chloride Group: The acyl chloride is a highly reactive carboxylic acid derivative and can be reduced to either a primary alcohol or an aldehyde.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) will reduce the acyl chloride all the way to a primary alcohol, (3-fluoro-4-nitrophenyl)methanol. chemistrysteps.comlibretexts.org The reaction proceeds through an aldehyde intermediate which is immediately further reduced. chemistrysteps.com

Reduction to Aldehyde: To stop the reduction at the aldehyde stage (3-fluoro-4-nitrobenzaldehyde), a less reactive, sterically hindered reducing agent is required. Lithium tri(t-butoxy)aluminum hydride [LiAl(OtBu)₃H] is a common reagent for this selective transformation, typically carried out at low temperatures (e.g., -78 °C). chemistrysteps.com

The chemoselectivity of these reductions allows for the targeted synthesis of different derivatives. For example, one could first reduce the nitro group and then perform reactions at the acyl chloride, or vice versa.

Table 3: Summary of Potential Reduction Products

| Functional Group | Reagent | Product |

|---|---|---|

| Nitro Group | H₂, Pd/C or Fe/HCl | 4-Amino-3-fluorobenzoyl chloride |

| Acyl Chloride | LiAlH₄ or NaBH₄ | (3-Fluoro-4-nitrophenyl)methanol |

| Acyl Chloride | LiAl(OtBu)₃H | 3-Fluoro-4-nitrobenzaldehyde |

Selective Reduction of Nitro to Amino Group

The selective reduction of the nitro group in this compound to an amino group presents a significant chemoselectivity challenge. The acyl chloride moiety is highly susceptible to reduction or hydrolysis, necessitating mild and specific reducing agents. Traditional methods for nitro group reduction, such as catalytic hydrogenation with powerful catalysts or the use of strong reducing agents like lithium aluminum hydride, are generally incompatible with the acyl chloride function.

However, specific reagents and conditions have been developed to achieve this transformation. Metal-based reductions in acidic or neutral media are commonly employed. For instance, reductions using metals like iron, tin, or zinc in the presence of an acid (like acetic acid or hydrochloric acid) or ammonium (B1175870) chloride can selectively reduce the nitro group. google.com These methods are effective for reducing nitroarenes in the presence of other reducible functional groups. d-nb.info For example, the combination of iron powder and ammonium chloride is cited as an effective system for the reduction of a similar compound, 3-trifluoromethyl-4-fluoronitrobenzene, to the corresponding aniline. google.com

Catalytic transfer hydrogenation or carefully controlled catalytic hydrogenation with specific catalysts (e.g., palladium on carbon) under non-acidic conditions can also be employed, though the risk of reducing the acyl chloride or causing hydrodehalogenation remains. The resulting compound, 3-fluoro-4-aminobenzoyl chloride, is a valuable bifunctional monomer for the synthesis of polymers and pharmaceuticals.

Table 1: Selected Methods for Nitro Group Reduction

| Reagent System | Typical Conditions | Product | Notes |

|---|---|---|---|

| Fe / NH₄Cl | Ethanol/Water, Reflux | 3-Fluoro-4-aminobenzoyl chloride | A common and mild method for selective nitro group reduction. |

| SnCl₂ / HCl | Ethanol, 0°C to RT | 3-Fluoro-4-aminobenzoyl chloride | Effective but requires careful pH control during workup. |

Reduction of Acyl Chloride to Aldehyde or Alcohol

The acyl chloride group is the most reactive site for nucleophilic attack and reduction in the molecule. Its conversion to either an aldehyde or a primary alcohol can be achieved with high efficiency using specific hydride reagents.

Reduction to Aldehyde: To stop the reduction at the aldehyde stage (3-fluoro-4-nitrobenzaldehyde), a sterically hindered and less reactive hydride source is required. Lithium tri(t-butoxy)aluminum hydride [LiAlH(OtBu)₃] is the reagent of choice for this transformation. Its bulkiness and attenuated reactivity prevent the over-reduction of the initially formed aldehyde. pearson.com The reaction is typically performed at low temperatures, such as -78 °C, to maximize selectivity.

Reduction to Alcohol: For the complete reduction of the acyl chloride to a primary alcohol, [(3-fluoro-4-nitrophenyl)methanol], stronger and less hindered reducing agents are used. Both lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can effect this transformation. These reagents will first reduce the acyl chloride to the aldehyde, which is then immediately reduced further to the alcohol. While LiAlH₄ is a very powerful reducing agent, NaBH₄ is milder but still capable of reducing acyl chlorides, often in alcoholic solvents or THF. It is important to note that under certain conditions, these strong hydrides could potentially also reduce the nitro group, leading to a mixture of products.

Table 2: Reduction of the Acyl Chloride Group

| Reagent | Product | Typical Conditions | Selectivity Notes |

|---|---|---|---|

| LiAlH(OtBu)₃ | 3-Fluoro-4-nitrobenzaldehyde | THF, -78 °C | Highly selective for aldehyde formation; does not typically reduce the nitro group. |

| LiAlH₄ | (3-Fluoro-4-nitrophenyl)methanol | Diethyl ether or THF, 0 °C | Powerful reducing agent; may also reduce the nitro group depending on conditions. |

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Fluorine Site

The electronic structure of this compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, positioned para to the strongly electron-withdrawing nitro group, can be displaced by a variety of nucleophiles. wikipedia.orgbyjus.com

Displacement of Fluorine by Various Nucleophiles

The activated aromatic ring readily undergoes attack by both oxygen- and nitrogen-based nucleophiles. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the fluorine (the ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the fluoride (B91410) ion restores the aromaticity and yields the substitution product.

Common nucleophiles that participate in these reactions include:

Amines: Primary and secondary amines (aliphatic and aromatic) react to form the corresponding 4-amino derivatives. These reactions are fundamental in building complex molecular scaffolds for pharmaceuticals and agrochemicals.

Alkoxides and Phenoxides: Nucleophiles like sodium methoxide (B1231860) (NaOMe) or sodium phenoxide (NaOPh) react to produce aryl ethers.

Water/Hydroxide: Under forcing conditions or elevated temperatures, hydrolysis can occur, replacing the fluorine with a hydroxyl group.

Table 3: Representative SNAr Reactions

| Nucleophile | Product Class | Example Product |

|---|---|---|

| Piperidine | 4-(Piperidin-1-yl)-3-fluorobenzoyl chloride | |

| Sodium Methoxide | 4-Methoxy-3-fluorobenzoyl chloride |

Note: The acyl chloride group is also reactive towards these nucleophiles. In practice, the reaction is often performed on the corresponding carboxylic acid or ester, with the acyl chloride being a potential intermediate or a more reactive substrate for tandem reactions.

Influence of the Nitro Group on SNAr Reactivity

The feasibility and rate of the SNAr reaction are critically dependent on the presence of the electron-withdrawing nitro group. libretexts.orglibretexts.org Its influence is twofold:

Activation of the Aromatic Ring: The nitro group strongly deactivates the aromatic ring towards electrophilic attack but powerfully activates it for nucleophilic attack. It does this by inductively withdrawing electron density from the ring, making the ring carbons more electrophilic and susceptible to attack by a nucleophile. nih.gov

Stabilization of the Meisenheimer Intermediate: Most importantly, the nitro group stabilizes the negatively charged Meisenheimer complex formed during the rate-determining addition step. wikipedia.orglibretexts.org When the nucleophile attacks the carbon bearing the fluorine, a negative charge develops on the ring. This charge can be delocalized onto the oxygen atoms of the nitro group via resonance, but only when the nitro group is positioned ortho or para to the site of attack. byjus.comlibretexts.org This delocalization significantly lowers the activation energy of the reaction, thereby accelerating the substitution. A nitro group in the meta position cannot participate in this resonance stabilization, rendering the substrate far less reactive. libretexts.orglibretexts.org

Furthermore, in SNAr reactions, the typical halide reactivity order is often inverted (F > Cl > Br > I). libretexts.org This is because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. The highly electronegative fluorine atom makes the attached carbon atom more electrophilic, thus speeding up the attack. youtube.com

Rearrangement Reactions and Unusual Reactivity Patterns

Substituted benzoyl chlorides are not typically known for undergoing classical rearrangement reactions under standard conditions. Their chemistry is dominated by nucleophilic acyl substitution at the carbonyl carbon and, in this specific case, SNAr reactions at the fluorine-bearing carbon.

No specific, well-documented rearrangement reactions or unusual reactivity patterns for this compound itself are prominently reported in a survey of common chemical literature. The high reactivity of the acyl chloride function tends to direct its transformations towards substitution pathways. Any unusual reactivity would likely stem from intramolecular reactions under specific conditions, for example, if a nucleophilic center were generated at the 3-position via reduction of the nitro group, potentially leading to cyclization. However, such reactions are speculative without direct experimental evidence. One study noted a novel reaction of benzoyl chlorides in dimethyl sulfoxide (B87167) (DMSO), but this appears to be a general observation rather than a specific rearrangement of the aromatic core. acs.org

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei. For 3-Fluoro-4-nitrobenzoyl chloride, ¹H, ¹³C, and ¹⁹F NMR are particularly informative, with two-dimensional techniques serving to confirm the structural assignments.

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitro (-NO₂) and benzoyl chloride (-COCl) groups, and the electronegative fluorine (-F) atom.

The proton ortho to the nitro group (H-5) is expected to be the most deshielded, appearing at the lowest field. The proton ortho to the benzoyl chloride group (H-2) will also be significantly deshielded. The proton meta to the nitro group and ortho to the fluorine (H-6) will be at a relatively higher field. The coupling between adjacent protons (ortho-coupling, ³J) and between protons and the fluorine atom will result in characteristic splitting patterns.

Expected ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 8.2 - 8.4 | Doublet of doublets (dd) | ³J(H2-H6) ≈ 2-3 Hz, ⁴J(H2-F) ≈ 4-6 Hz |

| H-5 | 8.5 - 8.7 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 8-9 Hz, ⁴J(H5-F) ≈ 1-2 Hz |

| H-6 | 8.0 - 8.2 | Triplet of doublets (td) or Multiplet (m) | ³J(H6-H5) ≈ 8-9 Hz, ³J(H6-F) ≈ 8-10 Hz, ³J(H6-H2) ≈ 2-3 Hz |

The proton-decoupled ¹³C NMR spectrum of this compound will display seven unique signals, corresponding to the six aromatic carbons and the carbonyl carbon. The chemical shifts are influenced by the substituents on the ring. The carbonyl carbon of the benzoyl chloride group is expected to have the highest chemical shift. The carbons directly attached to the fluorine and nitro groups (C-3 and C-4) will also have characteristic shifts, with the C-F bond causing a significant downfield shift and exhibiting a large one-bond carbon-fluorine coupling constant (¹J(C-F)).

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| C-1 | 130 - 135 |

| C-2 | 125 - 130 |

| C-3 | 155 - 160 (d, ¹J(C-F) ≈ 250-260 Hz) |

| C-4 | 145 - 150 |

| C-5 | 120 - 125 |

| C-6 | 115 - 120 (d, ²J(C-F) ≈ 20-25 Hz) |

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is influenced by the electronic environment of the fluorine atom on the aromatic ring. The signal will be split into a multiplet due to coupling with the neighboring ortho and meta protons (H-2 and H-6).

Expected ¹⁹F NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹⁹F | -110 to -130 | Multiplet |

Two-dimensional (2D) NMR techniques are invaluable for confirming the assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between adjacent protons. For this compound, cross-peaks would be expected between H-2 and H-6, and between H-5 and H-6, confirming their ortho-relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals for H-2, H-5, and H-6 to their corresponding carbon signals (C-2, C-5, and C-6).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is crucial for assigning the quaternary carbons and the carbonyl carbon. For instance, H-2 would show correlations to C-1, C-3, C-6, and the carbonyl carbon. H-5 would show correlations to C-1 and C-3. These correlations would provide unambiguous confirmation of the entire molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the acid chloride, the nitro group, the carbon-fluorine bond, and the aromatic ring.

Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carbonyl (C=O) of Acid Chloride | Stretch | 1770 - 1815 (strong) |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 (strong) |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 (strong) |

| Aromatic C=C | Stretch | 1450 - 1600 (medium to weak) |

| C-F | Stretch | 1000 - 1400 (strong) |

| Aromatic C-H | Stretch | 3000 - 3100 (medium to weak) |

| C-Cl | Stretch | 600 - 800 (medium) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation. The molecular weight of this compound (C₇H₃ClFNO₃) is approximately 203.56 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of chlorine, an M+2 peak with about one-third the intensity of the M⁺ peak would also be observed, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.

The fragmentation of the molecular ion under electron ionization (EI) would likely involve the loss of the chlorine atom, the nitro group, and the carbonyl group.

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z | Identity of Fragment |

| 203/205 | [M]⁺ (Molecular ion) |

| 168 | [M - Cl]⁺ |

| 157 | [M - NO₂]⁺ |

| 140 | [M - COCl]⁺ |

| 122 | [C₆H₃FNO]⁺ |

| 94 | [C₆H₃F]⁺ |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy is a pivotal analytical technique for investigating the electronic transitions within this compound. The absorption of ultraviolet or visible light by the molecule induces the promotion of electrons from lower energy molecular orbitals to higher energy ones. The chromophoric nature of this compound is primarily dictated by the substituted benzene ring, which contains π electrons that can undergo transitions to higher energy π* orbitals (π → π* transitions).

The electronic structure of the aromatic ring is significantly influenced by the presence of the electron-withdrawing nitro group (-NO₂) and the benzoyl chloride group (-COCl), as well as the fluoro group (-F). The nitro group, in particular, extends the conjugation of the π-system and is known to be a strong chromophore. The electronic transitions in nitroaromatic compounds are often characterized by intense absorption bands in the UV region. These transitions typically involve the movement of electrons within the conjugated π system. Specifically, π electrons within the benzene ring can be excited to a vacant π* orbital of the nitro group, a process often referred to as a π → π* transition. brainly.com

In addition to the π → π* transitions, the presence of non-bonding electrons on the oxygen atoms of the nitro and carbonyl groups, as well as the chlorine atom, could potentially lead to n → π* transitions. These transitions, which involve moving an electron from a non-bonding orbital to an antibonding π* orbital, are typically of lower intensity compared to π → π* transitions.

The solvent environment can influence the position and intensity of the absorption bands. Polar solvents may interact differently with the ground and excited states of the molecule, leading to shifts in the absorption maxima (λmax). This phenomenon, known as solvatochromism, can provide insights into the nature of the electronic transitions. For instance, in similar nitro-substituted aromatic compounds, an increase in solvent polarity can lead to a redshift (a shift to longer wavelengths) of π → π* absorption bands due to the stabilization of the more polar excited state.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition Type |

|---|---|---|---|---|

| Nitrobenzene | Gas Phase | 240 | ~10,000 | π → π |

| Nitrobenzene | Gas Phase | 280 | Weak | n → π |

| Nitrobenzene | Gas Phase | 350 | Very Weak | n → π* |

This table presents representative data for a similar compound, Nitrobenzene, to illustrate the typical electronic transitions observed in nitroaromatic systems. The data is based on computational and experimental studies of nitrobenzene. nih.gov

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For derivatives of this compound, such as amides or esters, this technique can provide invaluable information about bond lengths, bond angles, and intermolecular interactions, which collectively dictate the crystal packing and macroscopic properties of the material.

The process involves irradiating a single crystal of the derivative with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern of spots. The positions and intensities of these spots are unique to the crystal structure. By analyzing this diffraction pattern, the electron density map of the molecule can be reconstructed, and from this, the positions of the individual atoms can be determined with high precision.

In the case of amide derivatives of this compound, X-ray crystallography can confirm the stereochemistry and conformation of the molecule. For example, it can reveal the dihedral angle between the plane of the aromatic ring and the amide group. This information is crucial for understanding the degree of electronic conjugation and the potential for intramolecular hydrogen bonding.

Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds (e.g., N-H···O), halogen bonds, and π-π stacking interactions. These non-covalent interactions are fundamental in supramolecular chemistry and influence physical properties like melting point, solubility, and solid-state stability.

As specific crystallographic data for derivatives of this compound are not widely published, the following table presents representative data for a structurally analogous compound, N-(2-chlorophenyl-sulfonyl)-4-fluorobenzamide, to exemplify the type of information obtained from an X-ray crystallographic study. nih.govnih.goviucr.org

| Parameter | Value |

|---|---|

| Compound | N-(2-chlorophenyl-sulfonyl)-4-fluorobenzamide |

| Molecular Formula | C₁₃H₉ClFNO₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345(2) |

| b (Å) | 8.912(1) |

| c (Å) | 12.987(2) |

| β (°) | 101.23(1) |

| Volume (ų) | 1401.2(4) |

| Z | 4 |

This table showcases crystallographic data for a related benzamide (B126) derivative to illustrate the outputs of an X-ray diffraction analysis. nih.govnih.goviucr.org

Computational Chemistry and Molecular Modeling of 3 Fluoro 4 Nitrobenzoyl Chloride and Its Derivatives

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-fluoro-4-nitrobenzoyl chloride, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), are instrumental in determining the optimized molecular geometry and understanding its electronic properties. prensipjournals.comnih.gov These calculations provide data on bond lengths, bond angles, and dihedral angles, which are crucial for describing the molecule's three-dimensional shape.

The presence of electron-withdrawing groups, namely the nitro group and the fluorine atom, significantly influences the electronic distribution within the benzene (B151609) ring and the reactivity of the acyl chloride group. DFT calculations can precisely quantify these effects.

Table 1: Representative Optimized Geometrical Parameters for a Halogenated Nitrobenzoyl Chloride Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (aromatic) | 1.39 - 1.41 | 118 - 121 |

| C-H | 1.08 | - |

| C-F | 1.35 | - |

| C-N | 1.47 | - |

| N-O | 1.22 | - |

| C-C(O) | 1.50 | - |

| C=O | 1.20 | - |

| C-Cl | 1.79 | - |

| C-C-C (aromatic) | - | ~120 |

| O-N-O | - | ~125 |

| C-C-O | - | ~120 |

| C-C-Cl | - | ~118 |

Note: This data is representative and based on DFT calculations for structurally similar compounds.

Molecular Orbitals and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. prensipjournals.com

For this compound, the HOMO is expected to be localized primarily on the benzene ring, while the LUMO is likely centered on the nitro group and the carbonyl carbon of the acyl chloride. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. prensipjournals.com

Table 2: Representative FMO Energies for a Halogenated Nitroaromatic Compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.5 to -8.5 |

| LUMO Energy | -3.0 to -4.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These values are illustrative and based on typical DFT calculations for similar molecules.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue. prensipjournals.comnih.gov

In this compound, the most negative potential is anticipated around the oxygen atoms of the nitro group, making them susceptible to electrophilic interactions. Conversely, the carbonyl carbon of the acyl chloride group and the hydrogen atoms of the benzene ring are expected to be in regions of positive potential, indicating their susceptibility to nucleophilic attack. prensipjournals.com

Quantitative Structure-Activity Relationships (QSAR) for Predicting Reactivity and Properties

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. For derivatives of this compound, QSAR studies can be employed to predict their reactivity in various chemical transformations. mdpi.com

By developing QSAR models based on a series of related compounds, it is possible to predict the properties of new, unsynthesized derivatives. These models often use descriptors derived from computational chemistry, such as electronic properties (e.g., HOMO/LUMO energies, partial charges), steric parameters, and lipophilicity. Such predictive models are instrumental in guiding synthetic efforts toward compounds with enhanced reactivity or desired properties. acs.org

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry allows for the detailed investigation of reaction mechanisms through reaction pathway analysis and transition state modeling. For reactions involving this compound, such as nucleophilic acyl substitution, computational methods can be used to map out the potential energy surface of the reaction. hw.ac.uk

This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy barrier of the reaction, which determines the reaction rate, can be calculated from the energy difference between the reactants and the transition state. DFT calculations have been shown to be effective in predicting transition states and activation energies for acylation reactions. mdpi.com

Simulation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can simulate various spectroscopic parameters, providing valuable support for experimental characterization. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. prensipjournals.comnih.gov

Computed ¹H and ¹³C NMR chemical shifts, often calculated using the Gauge-Independent Atomic Orbital (GIAO) method, can aid in the assignment of experimental spectra. nih.govresearchgate.net Similarly, calculated IR spectra can help in identifying characteristic vibrational modes, such as the C=O stretch of the acyl chloride and the symmetric and asymmetric stretches of the nitro group. acs.org UV-Vis spectra simulations can provide insights into the electronic transitions within the molecule.

Table 3: Representative Calculated and Experimental Spectroscopic Data for a Halogenated Nitroaromatic Compound

| Spectroscopic Technique | Calculated Value | Experimental Range |

|---|---|---|

| ¹³C NMR (ppm) | 115 - 150 | 117 - 165 prensipjournals.com |

| ¹H NMR (ppm) | 7.0 - 8.5 | 7.2 - 8.3 prensipjournals.com |

| IR (C=O stretch, cm⁻¹) | ~1770 | 1750 - 1790 |

| IR (NO₂ stretch, cm⁻¹) | 1520-1560, 1340-1360 | 1515-1560, 1345-1385 |

Note: This data is representative and based on compounds with similar functional groups.

Conformation Analysis and Conformational Isomerism

This compound can exist in different spatial arrangements, or conformations, due to rotation around single bonds, particularly the C-C bond connecting the benzoyl group to the ring. Conformational analysis aims to identify the stable conformers and determine their relative energies. cdnsciencepub.comresearchgate.net

Computational methods, such as DFT, can be used to perform a systematic search of the conformational space to locate the energy minima corresponding to stable conformers. The relative populations of these conformers at a given temperature can then be estimated from their calculated free energies. Understanding the preferred conformation is essential as it can influence the molecule's reactivity and its interactions with other molecules. The planarity of the molecule, influenced by the substituents, can also be assessed through dihedral angle calculations.

Applications of 3 Fluoro 4 Nitrobenzoyl Chloride and Its Derivatives in Advanced Materials and Medicinal Chemistry

Role as an Intermediate in Pharmaceutical Synthesis

The structural features of 3-fluoro-4-nitrobenzoyl chloride make it a crucial component in the development of new therapeutic agents. Its reactivity allows for its incorporation into diverse molecular scaffolds, leading to the synthesis of novel compounds with potential pharmacological activities.

Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound serves as a key starting material or intermediate in the synthesis of several active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of Regorafenib, a multi-kinase inhibitor employed in the treatment of various cancers. researchgate.netsemanticscholar.org The synthesis of Regorafenib involves a multi-step process where the 3-fluoro-4-nitrophenyl moiety is a critical component of the final drug structure. researchgate.netgoogle.comgoogle.com Similarly, this compound is a precursor in the synthesis of Sorafenib, another kinase inhibitor used in cancer therapy. google.comnih.govnih.gov The presence of the fluoro and nitro groups on the benzoyl chloride allows for specific chemical transformations that are essential for constructing the complex architecture of these APIs.

Development of Fluoro-Containing Drug Candidates

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity to target proteins. mdpi.com this compound is a key reagent for introducing a fluorine atom into potential drug molecules. The fluorine atom's high electronegativity and small size can alter the electronic properties of a molecule and lead to more favorable interactions with biological targets. mdpi.com Research has shown that fluoro-substituted compounds, such as derivatives of 2-(4-aminophenyl)benzothiazoles, can exhibit potent and selective antitumor activity. researchgate.net The development of such fluoro-containing drug candidates often relies on versatile building blocks like this compound.

Table 1: Examples of Fluoro-Containing Drug Candidates and their Therapeutic Targets

| Drug Candidate/Class | Therapeutic Target | Role of Fluorine |

| Regorafenib | Multi-kinase inhibitor (VEGFR1-3, TIE2, KIT, RET, RAF-1, BRAF) | Enhances binding affinity and metabolic stability. semanticscholar.orgnih.gov |

| Sorafenib | Multi-kinase inhibitor (VEGFR, PDGFR, RAF) | Improves pharmacokinetic profile. nih.govnih.gov |

| Fluorinated Benzothiazoles | Antitumor agents (CYP1A1 induction) | Thwarts deactivating oxidative metabolism. researchgate.net |

This table provides illustrative examples and is not exhaustive.

Prodrug Design and Bioactivation Studies

Prodrugs are inactive or less active molecules that are converted into their active form in the body. This approach is often used to improve a drug's pharmacokinetic properties. This compound can be utilized in the synthesis of prodrugs. For instance, it can be used to attach a promoiety to an active drug molecule, which is later cleaved by specific enzymes in the body to release the active drug. researchgate.net A notable application is in the development of water-soluble prodrugs of antitumour benzothiazoles, where the primary amine function is conjugated to enhance parenteral administration. researchgate.net The nitro group in this compound can also be a key feature in bioactivation. In some cases, the nitro group can be reduced in vivo to a hydroxylamine (B1172632) or amine, which may be the active form of the drug or may trigger a specific biological response.

Applications in Agrochemical and Fine Chemical Industries

The reactivity of this compound also extends its utility to the agrochemical and fine chemical sectors, where it is used to create a range of specialized products. lookchem.com

Synthesis of Herbicides and Insecticides Precursors

In the agrochemical industry, there is a constant need for new and effective herbicides and insecticides. This compound and its isomers, such as 2-fluoro-5-nitrobenzoyl chloride, are valuable intermediates in the synthesis of these agricultural chemicals. The presence of the fluorine atom is known to be a crucial element in many modern agrochemicals, contributing to their biological activity. nih.gov For example, derivatives of nitrobenzoyl chlorides are used in the production of various pesticides. fscichem.com The specific substitution pattern of this compound allows for the creation of novel molecular structures with potential herbicidal or insecticidal properties. For instance, it can be used in the synthesis of complex m-diamide compounds like Broflanilide and its analogues, which are potent insecticides. google.com

Development of Specialty Chemicals

Beyond pharmaceuticals and agrochemicals, this compound is employed in the synthesis of various specialty chemicals. lookchem.com These can include dyes, polymers, and other materials with specific desired properties. The reactivity of the acyl chloride group allows for its use in acylation reactions to produce esters and amides, which are foundational reactions in the synthesis of a wide range of organic compounds. nbinno.com Its derivatives can be used as building blocks for creating complex organic molecules for various research and industrial purposes. bldpharm.com

Advanced Materials Synthesis

The structural attributes of this compound make it a valuable precursor in the development of high-performance materials. The presence of the acyl chloride function allows for its ready incorporation into larger molecular frameworks, while the fluoro and nitro groups can be used to fine-tune the electronic and physical properties of the resulting materials.

Polymer and Polymer Precursor Synthesis

While direct studies on the use of this compound as a polymerization initiator are not extensively documented, the application of its close analog, p-nitrobenzoyl chloride, provides strong evidence for its potential in this area. For instance, p-nitrobenzoyl chloride has been successfully employed as an initiator in the anionic ring-opening polymerization of β-lactam sugar monomers to produce poly-amido-saccharides (PASs). nih.gov This process allows for the synthesis of polymers with controlled molecular weights and specific end-groups, which are crucial for applications in drug delivery and surface passivation. nih.gov

Similarly, research has demonstrated the use of p-nitrobenzoyl chloride to initiate the chain-growth polycondensation of 4-(N-octylamino)benzoylbenzoxazolin-2-thione, yielding aromatic polyamides with a narrow molecular weight distribution. The ability to control the polymer's molecular weight is achieved by varying the feed ratio of the monomer to the initiator.

Given the similar reactivity of acyl chlorides, it is highly probable that this compound could serve a similar function as an initiator, with the added benefit of incorporating a fluorine atom into the polymer chain. The introduction of fluorine can significantly enhance the thermal stability, chemical resistance, and other physical properties of the resulting polymers. nih.gov

Development of Functionalized Organic Materials

This compound is a key intermediate in the synthesis of functionalized organic materials, such as substituted benzophenones. Through a Friedel-Crafts acylation reaction, 3-fluoro-4-nitrobenzoyl halide can react with a substituted benzene (B151609) to yield 3-fluoro-4-nitrobenzophenone derivatives. google.com These compounds, in turn, can be used as precursors for more complex molecules like benzimidazoles. google.com The reaction conditions for this acylation typically involve a Lewis acid catalyst, such as aluminum chloride. google.com

The reactivity of the acyl chloride group also allows for derivatization of various functional groups. For example, the related compound 4-nitrobenzoyl chloride is used to derivatize hydroxyl groups for spectrophotometric analysis, forming esters that can be easily quantified. researchgate.net This principle can be extended to the synthesis of a wide array of functionalized small molecules and materials where the 3-fluoro-4-nitrophenyl moiety can impart specific electronic or bioactive properties.

Derivatization for Analytical and Diagnostic Purposes

The reactivity of this compound makes it a candidate for creating derivatives that can be easily detected and quantified, which is essential for analytical and diagnostic applications.

Reagent in Chromatographic Methods

Derivatization is a common strategy in chromatography to enhance the detectability and separation of analytes. While specific applications of this compound as a derivatizing agent are not widely reported, its analog, 4-nitrobenzoyl chloride, is well-established in this role. It is used as a pre-column derivatization reagent in high-performance liquid chromatography (HPLC) for the analysis of various compounds, including phenols, chlorophenols, and polyhydric alcohols. researchgate.netsigmaaldrich.com The reaction of 4-nitrobenzoyl chloride with hydroxyl groups creates esters with strong UV absorbance, significantly improving their detection limits. researchgate.net

Given its similar chemical nature, this compound could be employed in a similar fashion. The introduction of the fluorine atom might offer advantages in terms of altering the chromatographic retention time or providing an additional signal for detection methods sensitive to fluorine, potentially allowing for more selective and sensitive analyses.

Precursors for Radiopharmaceuticals (e.g., PET Tracers)

A significant application of this compound and its derivatives is in the synthesis of precursors for radiopharmaceuticals, particularly for Positron Emission Tomography (PET) tracers. The nitro group in these molecules can be reduced to an amine, which is a key functional group in many PET tracer scaffolds. The fluorine atom can either be a stable part of the final molecule or be replaced by a radioactive fluorine-18 (B77423) (¹⁸F) isotope.

Research has shown that this compound is used in the synthesis of rhenium 2-arylbenzothiazoles, which are being investigated as binding agents for β-amyloid plaques, a hallmark of Alzheimer's disease. nih.gov These compounds are analogs of established PET tracers like [¹¹C]PiB and [¹⁸F]Flutemetamol. nih.gov The synthesis involves reacting this compound with an appropriate aminothiophenol derivative. nih.gov

Furthermore, the related compound 4-nitrobenzoyl chloride is a common starting material for PET tracer precursors. It has been used to synthesize benzofurans, which are potential PET tracers, and to create the nitro-precursor for an ¹⁸F-labeled radioligand targeting the endothelin-A receptor. sigmaaldrich.comsnmjournals.org The general strategy involves introducing the nitrobenzoyl moiety and then performing a nucleophilic substitution of the nitro group with ¹⁸F-fluoride in the final step of the radiosynthesis. snmjournals.org The use of 3-fluoro-2-nitrobenzoyl chloride in PET tracer synthesis has also been noted, highlighting the utility of fluorinated nitrobenzoyl chlorides in this field.

Design and Synthesis of Bioactive Molecules with Modified Pharmacological Profiles

The 3-fluoro-4-nitrophenyl scaffold is a valuable pharmacophore in drug discovery. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can be a versatile synthetic handle or contribute directly to biological activity.

This compound serves as a starting material for the synthesis of various heterocyclic compounds with potential biological activity. For example, its derivatives are used to prepare benzimidazoles, a class of compounds known for a wide range of pharmacological activities. google.com The synthesis involves the acylation of a substituted aniline (B41778) with this compound, followed by reduction of the nitro group and cyclization. google.com

The broader family of nitrobenzoyl chlorides is extensively used in the synthesis of bioactive molecules. For instance, 4-nitrobenzoyl chloride has been used to synthesize:

Fluorinated 1,2,4-triazinone derivatives with antimicrobial properties. scirp.org

Spiro[indol-thiazolidon-2,4-diones] that exhibit antimicrobial activity. scirp.org

N-(3-chlorophenethyl)-4-nitrobenzamide, a hybrid molecule with potential bioactivity. mdpi.com

3,3'- or 3,4'-diaminobenzophenones, which are intermediates for polymers and pharmaceuticals. google.com